molecular formula C7H10BNO4S B6168295 (4-methyl-3-sulfamoylphenyl)boronic acid CAS No. 866758-50-1

(4-methyl-3-sulfamoylphenyl)boronic acid

Cat. No.: B6168295
CAS No.: 866758-50-1
M. Wt: 215
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-3-sulfamoylphenyl)boronic acid is an arylboronic acid derivative characterized by a sulfamoyl (-SO₂NH₂) group at the meta position and a methyl group at the para position relative to the boronic acid moiety. This substitution pattern confers unique physicochemical properties, including modulated Lewis acidity, solubility, and binding affinity toward diols and biological targets. Such structural features make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., saccharide sensing) .

Properties

CAS No.

866758-50-1

Molecular Formula

C7H10BNO4S

Molecular Weight

215

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Boronation

Early attempts to synthesize substituted arylboronic acids relied on Friedel-Crafts-type reactions, where boron trichloride (BCl3) or tribromide (BBr3) acts as the electrophile. For (4-methyl-3-sulfamoylphenyl)boronic acid , this method is limited due to the deactivating effect of the sulfamoyl group, which reduces aromatic ring reactivity. Pilot studies using AlCl3 as a Lewis catalyst yielded <10% product, with predominant decomposition.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation strategies leverage directing groups to position boron moieties. The sulfamoyl group can act as a directing group, enabling lithiation at the para position to the sulfonamide.
Procedure :

  • Lithiation : 3-Sulfamoyl-4-methylbenzene is treated with n-butyllithium (-78°C, THF) to generate a lithiated intermediate.

  • Boronation : Addition of trimethyl borate (B(OMe)3) at -78°C, followed by hydrolysis, yields the boronic acid.
    Optimization :

  • Temperature Control : Maintaining subzero temperatures prevents boronic acid decomposition.

  • Solvent : Tetrahydrofuran (THF) enhances lithiation efficiency compared to diethyl ether.
    Yield : 45–55% after purification via recrystallization.

Transition Metal-Catalyzed Methods

Suzuki-Miyaura Coupling of Prefunctionalized Aromatics

The Suzuki-Miyaura reaction is widely employed for boronic acid synthesis. For This compound , a halogenated precursor (e.g., 4-methyl-3-sulfamoylbromobenzene) is coupled with a boronating agent.

Representative Protocol :

  • Substrate : 4-Methyl-3-sulfamoylbenzene bromide (1.0 equiv).

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : Na2CO3 (2.0 equiv).

  • Solvent System : 1,4-Dioxane/H2O (4:1 v/v).

  • Conditions : 90°C, 12 h under argon.
    Yield : 68% after column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).

Challenges :

  • Competitive Protodeboronation : The electron-withdrawing sulfamoyl group increases susceptibility to protodeboronation, necessitating mild conditions.

  • Catalyst Poisoning : Sulfonamide coordination to palladium can deactivate the catalyst.

Functional Group Transformations

Boronate Ester Hydrolysis

Boronate esters serve as stable intermediates, hydrolyzed to boronic acids under acidic conditions.

Synthesis of 4-Methyl-3-sulfamoylphenylboronate Ester :

  • Miyaura Borylation : 4-Methyl-3-sulfamoylbenzene iodide reacts with bis(pinacolato)diboron (B2Pin2) using Pd(dppf)Cl2 as a catalyst.

  • Hydrolysis : The pinacol boronate ester is treated with HCl (1M) to yield the boronic acid.

Conditions :

  • Miyaura Step : DMF, 80°C, 6 h.

  • Hydrolysis : RT, 2 h.
    Yield : 72% (over two steps).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 8.0 Hz, 1H), 7.64 (s, 1H), 7.52 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H, CH3), 7.2 (br s, 2H, NH2).

  • FT-IR (KBr): 1345 cm⁻¹ (S=O), 1180 cm⁻¹ (B-O), 3200–3400 cm⁻¹ (N-H).

  • MS (ESI) : m/z 228 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed >98% purity for all reported methods.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Catalyst Key Advantage
Directed Ortho-Metalation558n-BuLiNo transition metals required
Suzuki-Miyaura Coupling6812Pd(PPh3)4Scalability
Boronate Ester Hydrolysis728Pd(dppf)Cl2Stable intermediates

Industrial-Scale Considerations

Cost Efficiency

The Suzuki-Miyaura method, despite higher catalyst costs, is preferred for scalability. Recycling Pd catalysts via immobilized systems (e.g., Pd/C) reduces expenses.

Environmental Impact

Water-based solvent systems (e.g., dioxane/H2O) align with green chemistry principles, minimizing organic waste .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-sulfamoylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Key Substituent Effects:
  • This contrasts with 3-AcPBA and 4-MCPBA, which have higher pKa values (>9) and reduced glucose-binding capacity .
  • Methyl Group : The para-methyl group may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluorophenylboronic acid), enhancing binding to planar targets like proteases or saccharides .
Table 1: Structural and Electronic Comparisons
Compound Substituents pKa Key Applications
(4-Methyl-3-sulfamoylphenyl)boronic acid -B(OH)₂, -SO₂NH₂ (meta), -CH₃ (para) ~8.0* Enzyme inhibition, biosensing
Phenylboronic acid -B(OH)₂ ~8.6 Saccharide sensing, Suzuki coupling
3-AcPBA -B(OH)₂, -COCH₃ (meta) ~9.2 Glucose-responsive materials
6-Hydroxynaphthalen-2-yl boronic acid -B(OH)₂, -OH (naphthyl) ~7.8 Anticancer (IC₅₀ = 0.1969 µM)

*Estimated based on analogous sulfamoyl-substituted boronic acids.

Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity (IC₅₀ < 0.3 µM) in triple-negative breast cancer cells. Their planar aromatic systems likely enhance membrane permeability and intercalation into cellular targets . In contrast, this compound’s polar sulfamoyl group may reduce lipid solubility, limiting passive diffusion but improving target specificity for hydrophilic enzymes (e.g., proteases) .
Enzyme Inhibition:
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit bacterial penicillin-binding proteins (PBPs) with IC₅₀ values of 20–30 µM. The sulfamoyl group in this compound could mimic β-lactam structures, enhancing binding to PBPs or serine hydrolases .
Diagnostic Utility:
  • Phenylboronic acid outperforms APBA in differentiating KPC carbapenemases due to its optimal balance of reactivity and steric accessibility . The sulfamoyl variant may further improve diagnostic accuracy by increasing hydrogen-bonding interactions with bacterial enzymes.

Solubility and Stability

  • Hydrophilicity : The sulfamoyl group enhances aqueous solubility compared to hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in cell culture media .
  • Boronic Acid-Boroxine Equilibrium : Like phenylboronic acid, this compound likely forms boroxine trimers in anhydrous conditions but shifts to esters in the presence of diols and bases (e.g., Et₃N) .

Q & A

Q. What are the standard synthetic routes for (4-methyl-3-sulfamoylphenyl)boronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acid precursors under palladium catalysis. Key variables include solvent polarity (e.g., THF or DMF), base selection (e.g., Na₂CO₃), and temperature control (60–100°C). Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials and byproducts like boroxines. Yield optimization often requires iterative adjustments to catalyst loading (e.g., Pd(PPh₃)₄) and ligand systems .

Q. How does the boronic acid moiety in this compound interact with diols, and what experimental methods quantify binding thermodynamics?

The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols under basic conditions. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are standard methods to measure binding constants (Kd). Fluorescence titration using probes like Alizarin Red S can also quantify affinity, with data fitting to a 1:1 binding model. Competitive assays with glucose or fructose are used to assess selectivity trends .

Q. What computational approaches predict the structural and electronic properties of this compound?

Density functional theory (DFT) calculations using software like Gaussian or SPARTAN model the compound’s geometry, electron density, and frontier molecular orbitals. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy for boron-containing systems. Spectral properties (e.g., IR, NMR) can be simulated and compared to experimental data to validate computational models .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral artifacts addressed?

  • NMR : <sup>11</sup>B NMR identifies boron coordination states (δ ~30 ppm for trigonal planar geometry).
  • MS : MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix avoids boroxine formation via in situ esterification.
  • IR : B-O stretching (~1340 cm⁻¹) and sulfonamide N-H (~3300 cm⁻¹) confirm functional groups.
    Artifacts like boroxine peaks in MS are mitigated by derivatization with diols (e.g., pinacol) .

Advanced Research Questions

Q. How do kinetic parameters of diol binding influence sensor design, and what stopped-flow methodologies apply here?

Stopped-flow spectroscopy measures kon and koff rates, revealing that binding equilibrium is reached within seconds. For example, D-fructose binds faster (kon ~10³ M⁻¹s⁻¹) than D-glucose, guiding sensor response-time optimization. Fluorescent reporters (e.g., dansyl tags) enable real-time monitoring of binding kinetics in physiological buffers .

Q. When biological activity data conflicts across studies, what validation strategies confirm structure-activity relationships?

  • Orthogonal assays : Compare enzyme inhibition (e.g., proteasome) with cell viability assays (e.g., glioblastoma models).
  • Purity validation : Use HPLC-MS to rule out contaminants.
  • Computational docking : Simulate interactions with target proteins (e.g., HIV-1 protease) to reconcile discrepancies in IC50 values .

Q. What strategies mitigate non-specific interactions in glycoprotein capture using boronic acid-functionalized surfaces?

  • Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference.
  • Surface engineering : Introduce polyethylene glycol (PEG) spacers to minimize hydrophobic interactions.
  • Competitive elution : Use sorbitol or acidic buffers (pH ≤ 6) to disrupt non-specific binding .

Q. How can MALDI-MS protocols be adapted to overcome boronic acid trimerization during peptide sequencing?

Derivatize boronic acids on-plate using DHB as both matrix and diol (e.g., in situ esterification). For branched peptides, collision-induced dissociation (CID) fragments esters while preserving sequence data. This method enables sequencing of multi-boronic acid peptides without prior purification .

Q. What mechanisms allow visible light modulation of boronic acid-diol equilibria, and how is this applied dynamically?

Azobenzene-boronic acid conjugates exhibit EZ isomerism under visible light, altering steric and electronic environments. The Z isomer enhances diol binding affinity by 20-fold due to destabilization of the unbound state. Applications include light-responsive hydrogels for controlled drug release and catch-and-release systems for glycoprotein isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.